molecular formula C28H23NO4 B557941 Fmoc-3-(1-naphthyl)-D-alanine CAS No. 138774-93-3

Fmoc-3-(1-naphthyl)-D-alanine

Cat. No. B557941
M. Wt: 437.5 g/mol
InChI Key: ORWNVJDLEMVDLV-AREMUKBSSA-N
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Description

“Fmoc-3-(1-naphthyl)-D-alanine” is a laboratory chemical with the molecular formula C28H23NO4 . It is also known by the synonyms “Fmoc-1-Nal-OH”, “Fmoc-3-(1-naphthyl)-L-alanine”, “Fmoc-L-1-Naphthylalanine”, and "Fmoc-beta-(1-naphthyl)-L-alanine" .


Molecular Structure Analysis

The molecular weight of “Fmoc-3-(1-naphthyl)-D-alanine” is 437.5 g/mol . The IUPAC name for this compound is "(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid" . The InChI key, which is a unique identifier for chemical substances, for this compound is "ORWNVJDLEMVDLV-SANMLTNESA-N" .


Physical And Chemical Properties Analysis

“Fmoc-3-(1-naphthyl)-D-alanine” is a white to beige powder . It has a melting point range of 178-188°C .

Scientific Research Applications

  • Enantioselective Separation and Detection of Amino Acids : Fmoc derivatives like Fmoc-3-(1-naphthyl)-D-alanine are used for the enantioselective separation and detection of trace impurities in amino acids. This method offers high selectivity, sensitivity, and precision in detecting trace levels of D-amino acids in the presence of their L-enantiomers, with detection limits in the femtomole range (Żukowski, Pawlowska, & Armstrong, 1992).

  • Construction of Glycoconjugates : Fmoc-3-(1-naphthyl)-D-alanine is utilized in the synthesis of orthogonally protected building blocks, such as N-Alloc-N'-Boc-N' '-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine. These building blocks aid in the assembly of triantennary peptide glycoclusters on solid supports, important in glycobiology applications (Katajisto et al., 2002).

  • Peptide Synthesis Studies : The solid-phase synthesis of peptides using Fmoc as the N-α-protecting group has been investigated through near-infrared Fourier-transform Raman spectroscopy. This research provides insights into the influence of Fmoc groups on the secondary structure of peptides (Larsen et al., 1993).

  • Optical and Electronic Properties : The solvatochromic properties and dipole moments of Fmoc derivatives like Fmoc-l-alaninol have been studied, revealing information about solvent-solute interactions and electronic distributions in excited states. Such studies are significant in understanding the optical and electronic properties of Fmoc derivatives (Lalithamba et al., 2014).

  • Self-Assembly and Gelation Studies : Research on Fmoc-conjugated peptides like Fmoc-Ala-Lac demonstrates their ability to self-assemble into nanostructures and form gels in water. This is pivotal for developing biomaterials, as these studies provide a basic understanding of the assembly and mechanical properties of short conjugated peptides (Eckes et al., 2014).

  • Antimicrobial and Anticancer Applications : The use of Fmoc-D-alanine-containing tripeptides has been explored for their potential as antimicrobial and anticancer agents. These naphthalene-tripeptides have shown activity against bacteria and selective toxicity towards cancer cells, highlighting their potential in medical applications (Nahhas, Chang, & Webster, 2018).

  • Fabrication of Functional Materials : Fmoc-modified amino acids and peptides are extensively used in fabricating functional materials. Their self-assembly features and inherent properties make them suitable for various applications, including cell cultivation, drug delivery, and therapeutic use (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Safety And Hazards

According to the safety data sheet, “Fmoc-3-(1-naphthyl)-D-alanine” should not be used for food, drug, pesticide, or biocidal product use . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water, and get medical attention if symptoms occur .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWNVJDLEMVDLV-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427845
Record name Fmoc-3-(1-naphthyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-3-(1-naphthyl)-D-alanine

CAS RN

138774-93-3
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138774-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-3-(1-naphthyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Silva, W Xiao, Y Wang, W Wang, HW Chang… - International journal of …, 2020 - mdpi.com
The αvβ3 integrin, a receptor for many extracellular matrix proteins with RGD-sequence motif, is involved in multiple physiological processes and highly expressed in tumor cells, …
Number of citations: 5 www.mdpi.com
JR Holder, Z Xiang, RM Bauzo… - Journal of medicinal …, 2002 - ACS Publications
The melanocortin pathway is involved in the regulation of several physiological functions including skin pigmentation, steroidogenesis, obesity, energy homeostasis, and exocrine gland …
Number of citations: 74 pubs.acs.org
JR Holder, RM Bauzo, Z Xiang… - Journal of medicinal …, 2002 - ACS Publications
The melanocortin pathway is an important participant in skin pigmentation, steroidogenesis, obesity, energy homeostasis and exocrine gland function. The centrally located melanocortin…
Number of citations: 96 pubs.acs.org
A Todorovic, CJ Lensing, JR Holder… - ACS chemical …, 2018 - ACS Publications
The melanocortin system regulates an array of diverse physiological functions including pigmentation, feeding behavior, energy homeostasis, cardiovascular regulation, sexual function, …
Number of citations: 5 pubs.acs.org
CK Schissel, CE Farquhar, A Loas… - ACS Chemical …, 2023 - ACS Publications
Peptide-mediated delivery of macromolecules in cells has significant potential therapeutic benefits, but no therapy employing cell-penetrating peptides (CPPs) has reached the market …
Number of citations: 2 pubs.acs.org

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